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molecular formula C15H15N3O2 B8485204 (1H-Perimidin-2-yl)methyl dimethylcarbamate CAS No. 61636-23-5

(1H-Perimidin-2-yl)methyl dimethylcarbamate

Cat. No. B8485204
M. Wt: 269.30 g/mol
InChI Key: POKCXGJAGOEGAL-UHFFFAOYSA-N
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Patent
US03985880

Procedure details

A 10 g (0.44 mole) sample of 1H, 3H-oxazolo[3,4-a]perimidine, 3-one is dissolved in glyme at 30°, and the resulting solution is treated with excess 40% aqueous dimethylamine for 10 min. The mixture is then concentrated, dissolved in CHCl3, washed with water and dried. Further concentration gives an oil which is crystallized from ethyl acetate-cylcohexane and is then recrystallized from the same solvents twice to give the desired product, (2-perimidyl)methyl N,N-dimethylcarbamate, as yellow crystals, m.p. 161°-162° C.
Name
3H-oxazolo[3,4-a]perimidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[C:12]2=[C:13]3[C:4](=[CH:5][CH:6]=[CH:7][C:8]3=[N:9][C:10]3[N:11]2[CH2:14][O:15][CH:16]=3)[CH2:3][CH:2]=1.[CH3:17][NH:18][CH3:19].C(COC)[O:21]C>>[CH3:17][N:18]([CH3:19])[C:14](=[O:21])[O:15][CH2:16][C:10]1[NH:9][C:8]2[CH:7]=[CH:6][CH:5]=[C:4]3[C:13]=2[C:12]([N:11]=1)=[CH:1][CH:2]=[CH:3]3

Inputs

Step One
Name
3H-oxazolo[3,4-a]perimidine
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CCC2=CC=CC3=NC=4N(C1=C32)COC4
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(OC)COC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture is then concentrated
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in CHCl3
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
Further concentration
CUSTOM
Type
CUSTOM
Details
gives an oil which
CUSTOM
Type
CUSTOM
Details
is crystallized from ethyl acetate-cylcohexane
CUSTOM
Type
CUSTOM
Details
is then recrystallized from the same solvents twice

Outcomes

Product
Name
Type
product
Smiles
CN(C(OCC=1NC=2C=CC=C3C=CC=C(N1)C23)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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